

Spectroscopic Data of 9-Bromofluorene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Bromofluorene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **9-bromofluorene** (C₁₃H₉Br), a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **9-bromofluorene** provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **9-bromofluorene** exhibits distinct signals corresponding to the aromatic and methine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H9	~5.9 - 6.1	Singlet	-
Aromatic Protons	~7.3 - 7.8	Multiplet	-

Note: Specific assignments for the individual aromatic protons can be complex due to overlapping signals in the multiplet region.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **9-bromofluorene**.

Carbon Assignment	Chemical Shift (δ , ppm)
C9	~50 - 55
Aromatic C (quaternary)	~140 - 150
Aromatic C-H	~120 - 130

Note: Precise peak assignments may require advanced 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **9-bromofluorene** is characterized by absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as the C-Br bond.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3050 - 3100	C-H Stretch	Aromatic
~1600, ~1450	C=C Stretch	Aromatic Ring
~740 - 760	C-H Bend (out-of-plane)	Ortho-disubstituted Benzene
~550 - 650	C-Br Stretch	Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **9-bromofluorene** shows a characteristic isotopic pattern due to the presence of bromine.^[1]

m/z	Relative Intensity (%)	Fragment Ion	Fragment Lost
244/246	High	$[\text{C}_{13}\text{H}_9\text{Br}]^{+\bullet}$	- (Molecular Ion)
165	High	$[\text{C}_{13}\text{H}_9]^+$	Br^\bullet
164	Moderate	$[\text{C}_{13}\text{H}_8]^{+\bullet}$	HBr
163	Moderate	$[\text{C}_{13}\text{H}_7]^+$	$\text{H}_2\text{Br}^\bullet$
82.5	Low	$[\text{C}_{13}\text{H}_9]^{2+}$	-

The molecular ion peaks at m/z 244 and 246 appear in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes).^[1] The base peak is typically observed at m/z 165, corresponding to the loss of the bromine radical to form the stable fluorenyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

A sample of **9-bromofluorene** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube. The spectrum is recorded on a spectrometer, for example, a Bruker AC-300.^[2] ^1H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ^{13}C NMR spectra generally require a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy

An IR spectrum can be obtained using various techniques, such as preparing a KBr pellet or as a Nujol mull for solid samples. For the KBr pellet method, a small amount of **9-bromofluorene** is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

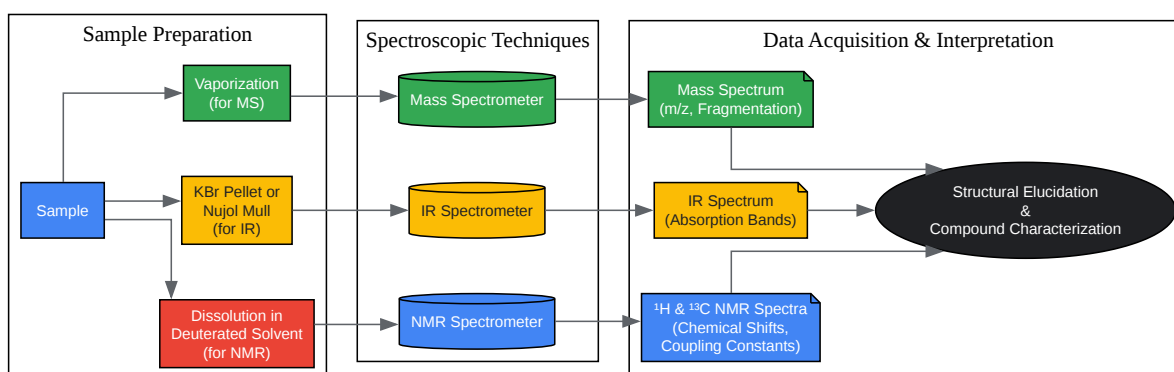
Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **9-bromofluorene**.



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General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Data of 9-Bromofluorene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049992#9-bromofluorene-spectroscopic-data-nmr-ir-ms]

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